

# Synthesis and purification of Celecoxib-d3

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## Compound of Interest

Compound Name: Celecoxib-d3

Cat. No.: B12412705

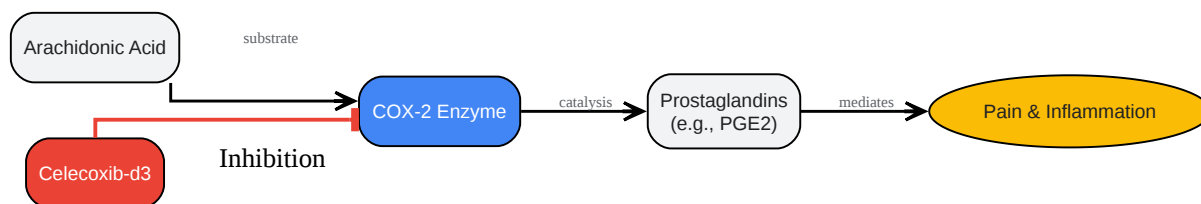
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An In-depth Technical Guide to the Synthesis and Purification of **Celecoxib-d3** For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of **Celecoxib-d3** (4-[5-[4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide). This isotopically labeled analog of Celecoxib is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. The methodologies outlined are based on established chemical principles for diarylpyrazole synthesis, adapted for the deuterated compound.

## Mechanism of Action: COX-2 Inhibition

Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that targets the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.



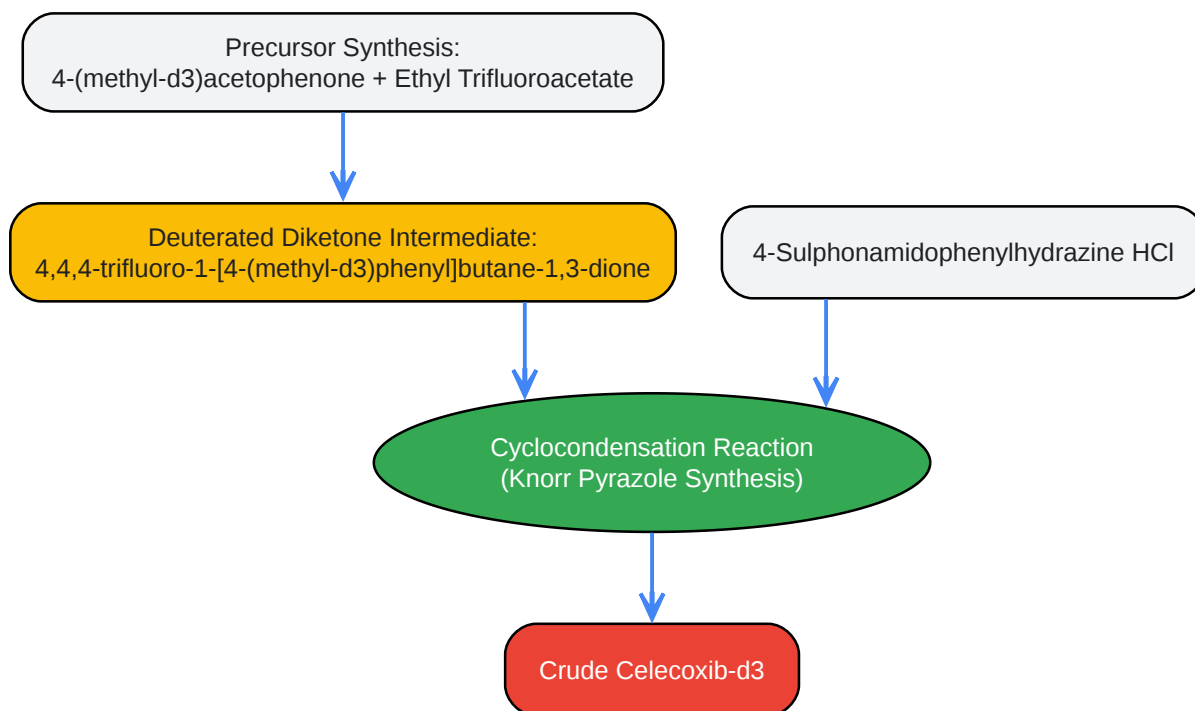
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Celecoxib's inhibitory action on the COX-2 pathway.

## Synthesis of Celecoxib-d3

The synthesis of **Celecoxib-d3** is achieved via a Knorr pyrazole synthesis, a condensation reaction between a  $\beta$ -diketone and a hydrazine derivative.[1] To introduce the deuterium label at the desired position, a deuterated precursor is required. The key starting materials are 4,4,4-trifluoro-1-[4-(trideuteriomethyl)phenyl]butane-1,3-dione and 4-sulphonamidophenylhydrazine hydrochloride.[2][3]

The overall synthesis workflow involves the preparation of the deuterated diketone precursor followed by the final cyclocondensation reaction to form the pyrazole ring system of **Celecoxib-d3**.



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Logical workflow for the synthesis of **Celecoxib-d3**.

## Experimental Protocol: Cyclocondensation

This protocol is adapted from established methods for the synthesis of non-deuterated Celecoxib.<sup>[2][4]</sup>

- **Reaction Setup:** To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4,4,4-trifluoro-1-[4-(trideuteriomethyl)phenyl]butane-1,3-dione (1.0 eq), 4-sulphonamidophenylhydrazine hydrochloride (1.1 eq), ethyl acetate (60 mL), and purified water (40 mL).
- **Reaction:** Heat the mixture to reflux (approximately 76-78 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).
- **Crystallization:** Upon completion, cool the reaction mixture to 0-5 °C in an ice bath and continue stirring for 1 to 1.5 hours to induce crystallization of the crude product.

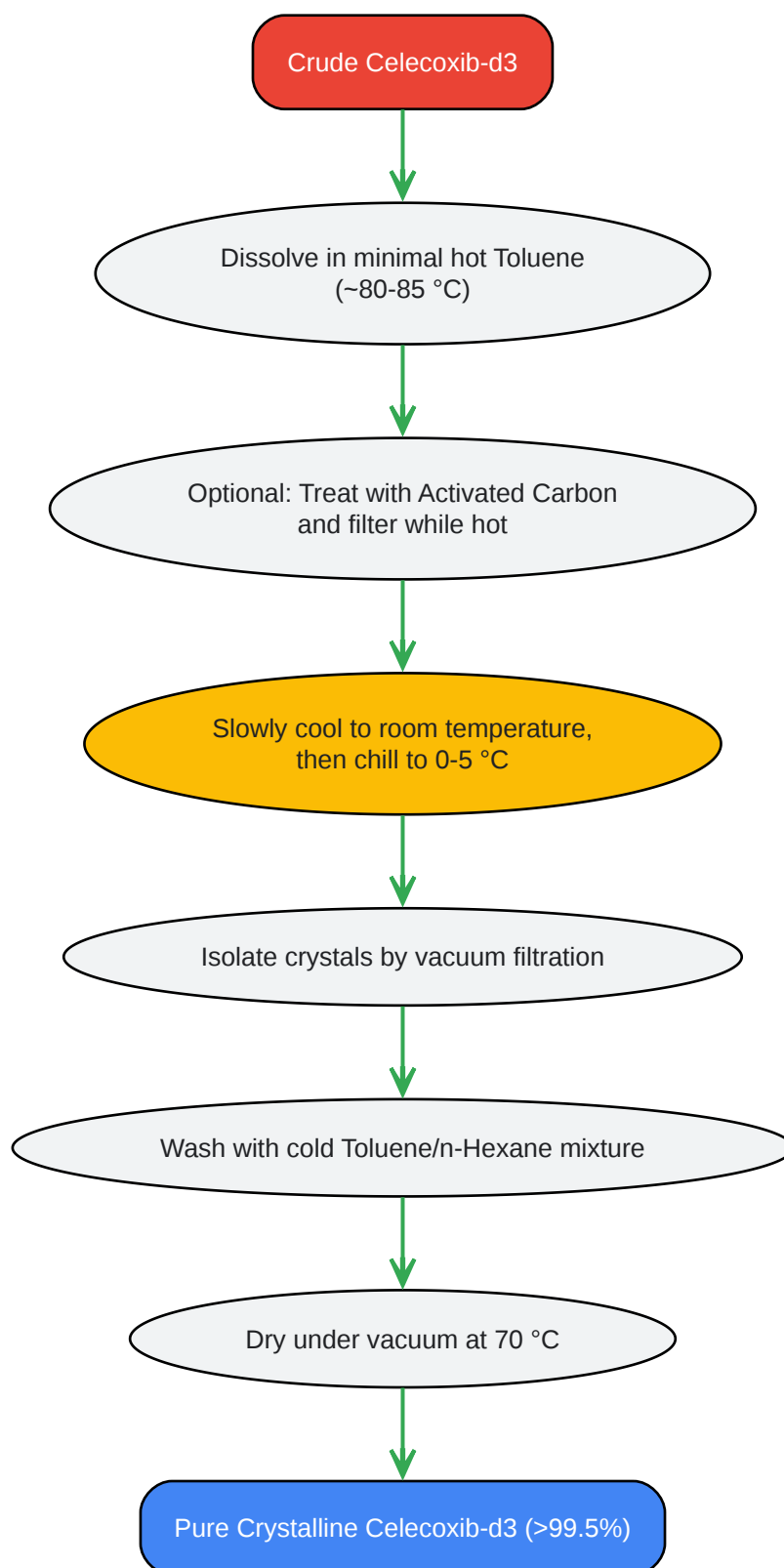
- Isolation: Isolate the precipitated solid by vacuum filtration and wash the filter cake with cold purified water (2 x 30 mL).
- Drying: Dry the crude **Celecoxib-d3** product under vacuum at 60 °C to a constant weight.

Parameter	Value	Reference
Diketone Reactant	4,4,4-trifluoro-1-[4-(trideuteriomethyl)phenyl]butane-1,3-dione	[5][6]
Hydrazine Reactant	4-sulphonamidophenylhydrazine hydrochloride	[2][3]
Solvent System	Ethyl Acetate / Water (3:2 v/v)	[4]
Reaction Temperature	76 - 78 °C (Reflux)	[4]
Reaction Time	3 - 5 hours	[2]
Initial Isolation	Cooling Crystallization & Filtration	[2][4]

Table 1: Representative Experimental Parameters for **Celecoxib-d3** Synthesis.

## Purification of Celecoxib-d3

Purification is critical to remove unreacted starting materials, regioisomers, and other process-related impurities.[3] The most effective method for purifying Celecoxib is recrystallization from a binary solvent system.[7] A common and effective system is Toluene and an anti-solvent like n-hexane or a mixture of ethanol and water.[2][7]



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Workflow for the purification of **Celecoxib-d3** by recrystallization.

## Experimental Protocol: Recrystallization

This protocol is based on established methods for purifying Celecoxib.<sup>[2][4]</sup>

- **Dissolution:** Transfer the crude **Celecoxib-d3** to a flask and add Toluene (approx. 15 mL per gram of crude product).
- **Heating:** Heat the mixture to 80-85 °C with stirring until the solid is completely dissolved.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated carbon (approx. 5% w/w) and stir at 80-85 °C for 15-20 minutes. Filter the hot solution through a pad of celite to remove the carbon.
- **Crystallization:** Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath and cool to 0-5 °C for at least 1 hour to maximize crystal formation.
- **Isolation:** Collect the white, needle-like crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of a cold mixture of Toluene and n-Hexane (e.g., 1:1 v/v) to remove any remaining soluble impurities.
- **Drying:** Dry the purified **Celecoxib-d3** in a vacuum oven at 70 °C until a constant weight is achieved.

## Purity Assessment

The purity of the final **Celecoxib-d3** product should be assessed using High-Performance Liquid Chromatography (HPLC). The absence of isomeric impurities and residual solvents is critical for its use as an analytical standard.<sup>[3]</sup>

Parameter	Representative Value	Method	Reference
Appearance	White Crystalline Solid	Visual Inspection	[4]
Yield (Crude)	70 - 80%	Gravimetric	[4]
Yield (Purified)	>90% (recrystallization step)	Gravimetric	[7]
Purity (Post-Purification)	> 99.5%	HPLC	[4]
Melting Point	159 - 161 °C	Capillary Melting Point	[4]
Isotopic Purity	> 98%	Mass Spectrometry	N/A

Table 2: Representative Data for the Synthesis and Purification of **Celecoxib-d3**.

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The described procedures involve hazardous materials and should only be performed in a suitable laboratory setting with appropriate safety precautions by trained personnel.

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